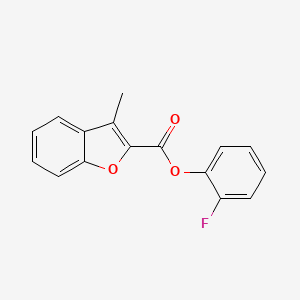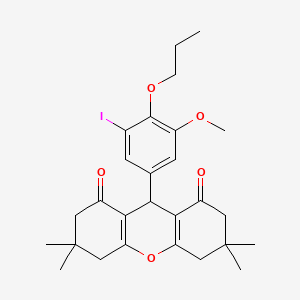
2-fluorophenyl 3-methyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including compounds similar to 2-fluorophenyl 3-methyl-1-benzofuran-2-carboxylate, involves strategic functionalization of the benzofuran ring. These processes may include sulfonation, methylation, and halogenation, which contribute to the complexity and diversity of their molecular structures. Although specific synthesis details for 2-fluorophenyl 3-methyl-1-benzofuran-2-carboxylate are not readily available, related compounds have been synthesized through reactions involving fluorophenyl rings and carboxylate groups, indicating a similar synthetic approach could be applied (Choi et al., 2012).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives showcases a significant dihedral angle between the benzofuran fragment and the substituent phenyl rings. This structural arrangement is crucial for their chemical behavior and interactions. For instance, a 3-fluorophenyl ring in a related compound makes a dihedral angle of around 79.51° with the benzofuran fragment, highlighting the influence of substitutions on the overall molecular conformation (Choi et al., 2012).
Chemical Reactions and Properties
Benzofuran derivatives, including 2-fluorophenyl 3-methyl-1-benzofuran-2-carboxylate, participate in various chemical reactions, such as sulfination and halogen bonding. These reactions are pivotal for the synthesis of complex molecules and materials. The presence of fluorophenyl groups can lead to unique reactivity patterns due to the electron-withdrawing nature of the fluorine atom, affecting the compound's chemical stability and reactivity.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structure, are influenced by their molecular geometry and intermolecular forces. The crystal structures are often stabilized by non-classical hydrogen bonds and halogen interactions, contributing to their solid-state organization and physical stability. For example, compounds with a similar structure demonstrate weak C—H⋯O and C—H⋯F hydrogen bonds within their crystal lattices (Choi et al., 2012).
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, “2-fluorophenyl 3-methyl-1-benzofuran-2-carboxylate”, as a benzofuran derivative, may also hold potential for future research and development in the field of drug discovery.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit antimicrobial activity . They are active toward different clinically approved targets
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their antimicrobial activity . The specific interactions and changes caused by this compound need to be investigated further.
Biochemical Pathways
Benzofuran derivatives have been found to affect various biological and pharmacological pathways
Result of Action
Benzofuran derivatives have been found to exhibit various biological and pharmacological activities
properties
IUPAC Name |
(2-fluorophenyl) 3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKQQLCUVUCEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-furamide](/img/structure/B5175370.png)

![5,12-bis(4-methylphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5175391.png)

![(1-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5175410.png)
![2-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5175417.png)
![4-[2-(2-bromo-4,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5175425.png)
![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)
![1-(3-chlorophenyl)-4-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5175445.png)


![3-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5175470.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5175472.png)
![5-[2-butoxy-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175480.png)